5-{[1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazol-5-yl]sulfanyl}-1-(naphthalen-1-yl)-1H-tetrazole
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Overview
Description
5-{[1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazol-5-yl]sulfanyl}-1-(naphthalen-1-yl)-1H-tetrazole is a complex organic compound that features a combination of fluorobenzyl, nitrotriazole, sulfanyl, naphthyl, and tetrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazol-5-yl]sulfanyl}-1-(naphthalen-1-yl)-1H-tetrazole typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the 1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazole: This can be achieved by nitration of 1-(2-fluorobenzyl)-1H-1,2,4-triazole using a nitrating agent such as nitric acid.
Sulfanylation: The nitrotriazole intermediate is then reacted with a sulfanylating agent to introduce the sulfanyl group.
Tetrazole Formation: The final step involves the cyclization of the intermediate with a naphthyl group to form the tetrazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous-flow reactors to enhance reaction efficiency and safety, particularly for the nitration step .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Substituted fluorobenzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics
Mechanism of Action
The mechanism of action of 5-{[1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazol-5-yl]sulfanyl}-1-(naphthalen-1-yl)-1H-tetrazole is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The nitrotriazole moiety may play a key role in its bioactivity, potentially through the generation of reactive intermediates that can interact with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
3-Nitro-1,2,4-triazol-5-one (NTO): A high-energy material with similar triazole and nitro functionalities.
2-[5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine: A compound with similar fluorobenzyl and pyrazole moieties.
Uniqueness
5-{[1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazol-5-yl]sulfanyl}-1-(naphthalen-1-yl)-1H-tetrazole is unique due to its combination of multiple functional groups, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H13FN8O2S |
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Molecular Weight |
448.4 g/mol |
IUPAC Name |
5-[[2-[(2-fluorophenyl)methyl]-5-nitro-1,2,4-triazol-3-yl]sulfanyl]-1-naphthalen-1-yltetrazole |
InChI |
InChI=1S/C20H13FN8O2S/c21-16-10-4-2-7-14(16)12-27-19(22-18(24-27)29(30)31)32-20-23-25-26-28(20)17-11-5-8-13-6-1-3-9-15(13)17/h1-11H,12H2 |
InChI Key |
ODDKPPVIRARSSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=NN=N3)SC4=NC(=NN4CC5=CC=CC=C5F)[N+](=O)[O-] |
Origin of Product |
United States |
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